molecular formula C24H24N4O4S B2705079 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide CAS No. 899987-07-6

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

Cat. No. B2705079
CAS RN: 899987-07-6
M. Wt: 464.54
InChI Key: KKYYKVVELSQJNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C24H24N4O4S and its molecular weight is 464.54. The purity is usually 95%.
BenchChem offers high-quality N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial and Antitumor Applications

Synthesis and Antibacterial Activity of Quinazoline Derivatives : Research has shown that compounds containing quinazoline structures exhibit significant antibacterial activity against a range of bacterial strains. For instance, the synthesis of pyridinyl/quinazolinyl/azetidinonyl/thiazolidinonyl triazoles has been explored for their antibacterial properties, indicating the potential of such structures in developing new antibacterial agents (Singh et al., 2010).

Antitumor Activity of Quinazoline Analogues : Analogously, quinazoline derivatives have been investigated for their antitumor activities. A novel series of benzyl-substituted quinazolinones has demonstrated broad spectrum antitumor activity, suggesting that modifications to the quinazoline core can enhance cytotoxic effects against cancer cell lines (Al-Suwaidan et al., 2016).

Synthesis of Novel Compounds for Neurodegenerative Diseases

N-(Pyridin-3-ylmethyl) Derivatives as Multifunctional Agents : Compounds with pyridinylmethyl structures have been synthesized targeting neurodegenerative diseases, showcasing inhibitory activity against enzymes relevant to the progression of such diseases. This indicates the potential utility of structurally complex acetamides in the design of new treatments for neurodegenerative disorders (Makhaeva et al., 2017).

Synthesis and Characterization of Novel Compounds

Development of New Derivatives with Potential Biological Activities : The synthesis of new derivatives incorporating elements such as thiazolopyrimidines and quinazolines highlights the ongoing research into compounds that could offer therapeutic benefits. These studies not only contribute to the chemical knowledge base but also pave the way for the discovery of new drugs with enhanced biological activities (Nguyen et al., 2022).

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[2-oxo-1-(pyridin-4-ylmethyl)-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O4S/c29-22(26-17-5-6-20-21(13-17)32-12-11-31-20)15-33-23-18-3-1-2-4-19(18)28(24(30)27-23)14-16-7-9-25-10-8-16/h5-10,13H,1-4,11-12,14-15H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKYYKVVELSQJNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=O)N2CC3=CC=NC=C3)SCC(=O)NC4=CC5=C(C=C4)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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